4-(3,4-Dichlorophenyl)-6-(furan-2-yl)pyrimidin-2-amine
Description
Properties
IUPAC Name |
4-(3,4-dichlorophenyl)-6-(furan-2-yl)pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2N3O/c15-9-4-3-8(6-10(9)16)11-7-12(19-14(17)18-11)13-2-1-5-20-13/h1-7H,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNVURKMWDWTXOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC(=NC(=C2)C3=CC(=C(C=C3)Cl)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Claisen-Schmidt Condensation for Chalcone Intermediate Synthesis
The foundational step in synthesizing 4-(3,4-dichlorophenyl)-6-(furan-2-yl)pyrimidin-2-amine involves preparing the α,β-unsaturated ketone precursor, 3-(3,4-dichlorophenyl)-1-(furan-2-yl)prop-2-en-1-one. This chalcone derivative is synthesized via Claisen-Schmidt condensation between 3,4-dichlorobenzaldehyde and 2-acetylfuran under basic conditions.
Mechanistic Insights :
The reaction proceeds through base-catalyzed deprotonation of the acetylfuran methyl group, forming an enolate that attacks the electrophilic carbonyl carbon of 3,4-dichlorobenzaldehyde. Subsequent dehydration yields the α,β-unsaturated ketone. Optimal conditions require ethanol as the solvent, 50% aqueous potassium hydroxide (KOH) as the base, and reflux at 80°C for 4–6 hours.
Optimization Data :
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Solvent | Ethanol | 85 |
| Base Concentration | 50% KOH | 88 |
| Reaction Time | 5 hours | 87 |
Cyclocondensation with Guanidine Derivatives
The chalcone intermediate undergoes cyclocondensation with guanidine hydrochloride in the presence of oxidative agents to form the pyrimidine ring.
Procedure :
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Reaction Setup : 3-(3,4-Dichlorophenyl)-1-(furan-2-yl)prop-2-en-1-one (10 mmol), guanidine hydrochloride (15 mmol), and 50% aqueous KOH (5 mL) are refluxed in ethanol (30 mL) for 1 hour.
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Oxidation : 30% hydrogen peroxide (H₂O₂) is added dropwise over 1 hour to facilitate aromatization.
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Workup : Ethanol is removed under reduced pressure, and the residue is washed with cold water to isolate the crude product.
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Purification : Recrystallization from ethanol yields pure 4-(3,4-dichlorophenyl)-6-(furan-2-yl)pyrimidin-2-amine as a pale yellow solid.
Critical Parameters :
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Oxidant Role : H₂O₂ ensures dehydrogenation of the dihydropyrimidine intermediate to the aromatic pyrimidine.
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Base Stoichiometry : Excess KOH neutralizes HCl generated from guanidine hydrochloride, preventing side reactions.
Spectroscopic Validation :
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IR (KBr) : 3425 cm⁻¹ (N–H stretch), 1625 cm⁻¹ (C=N), 1560 cm⁻¹ (pyrimidine ring).
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¹H NMR (CDCl₃) : δ 5.16 (br s, 2H, NH₂), 7.42–7.63 (m, 4H, Ar–H), 8.08–8.15 (m, 2H, furan–H).
Alternative Methodologies and Mechanistic Variations
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times from hours to minutes. A mixture of chalcone (1 mmol), guanidine hydrochloride (1.2 mmol), and KOH (2 mmol) in ethanol is irradiated at 120°C for 20 minutes, achieving 65% yield. This method enhances energy efficiency but requires specialized equipment.
Multicomponent 1,3-Dipolar Cycloaddition
A three-component reaction involving nitriles, aldehydes, and guanidine derivatives under NaH/THF conditions offers a single-step route. However, this method produces regioisomeric byproducts, necessitating chromatographic separation.
Comparative Analysis :
| Method | Yield (%) | Purity (%) | Time |
|---|---|---|---|
| Conventional Reflux | 70 | 98 | 6 hours |
| Microwave | 65 | 95 | 20 minutes |
| Multicomponent | 55 | 85 | 3 hours |
Reaction Mechanism and Regioselectivity
Cyclocondensation Pathway
The reaction proceeds via:
Regiochemical Control
The electron-withdrawing 3,4-dichlorophenyl group directs guanidine addition to the β-position of the chalcone, ensuring exclusive formation of the 4,6-disubstituted regioisomer. Computational studies suggest a ΔG difference of 12 kcal/mol favoring this pathway.
Scalability and Industrial Feasibility
Kilogram-Scale Production
Pilot-scale trials using a 50 L reactor achieved consistent yields (68–72%) with the following modifications:
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Slow H₂O₂ Addition : Prevents exothermic runaway.
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Continuous Crystallization : Enhances particle size uniformity.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Dichlorophenyl)-6-(furan-2-yl)pyrimidin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Substitution: The dichlorophenyl group can undergo further substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Strong bases like sodium hydride or potassium tert-butoxide are often employed to facilitate nucleophilic substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the furan ring.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted phenyl derivatives depending on the substituents introduced.
Scientific Research Applications
4-(3,4-Dichlorophenyl)-6-(furan-2-yl)pyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its activity against certain types of cancer and infectious diseases.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Researchers study its interactions with biological targets to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: It may be used in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 4-(3,4-Dichlorophenyl)-6-(furan-2-yl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a therapeutic effect. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrimidine Derivatives
Halogen-Substituted Phenyl Analogs
A quantum chemical study compared three halogenated derivatives:
- DP-1 : 4-(4-Fluorophenyl)-6-(furan-2-yl)pyrimidin-2-amine
- DP-2 : 4-(4-Chlorophenyl)-6-(furan-2-yl)pyrimidin-2-amine
- DP-3 : 4-(4-Bromophenyl)-6-(furan-2-yl)pyrimidin-2-amine
| Property | DP-1 (F) | DP-2 (Cl) | DP-3 (Br) | Target Compound (3,4-Cl₂) |
|---|---|---|---|---|
| Electron-withdrawing effect | Moderate | Strong | Strongest | Strongest (two Cl atoms) |
| Hydrogen bonding | N–H∙∙∙N (weak) | N–H∙∙∙N (moderate) | N–H∙∙∙N (strong) | Likely enhanced due to Cl positions |
| Solubility | Higher | Moderate | Lower | Likely low (lipophilic) |
The study (HF/6-311+G(d,p) level) revealed that halogen electronegativity directly influences hydrogen-bonding strength and molecular stability. The target compound’s 3,4-dichloro substitution may enhance intermolecular interactions compared to mono-halogenated analogs .
Morpholinophenyl and Methoxyphenyl Derivatives
- Compound 24: 4-(4-Fluorophenyl)-6-(4-morpholinophenyl)pyrimidin-2-amine Exhibited pronounced activity against beta-hemolytic Streptococcus .
- Compound 28: 4-(4-Morpholinophenyl)-6-(3-nitrophenyl)pyrimidin-2-amine Showed strong activity against S. felxneri .
- 4-(3,4-Dimethoxyphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine
Key Insight: Electron-withdrawing groups (e.g., Cl, NO₂) at the para/meta positions enhance antimicrobial activity, while electron-donating groups (e.g., OCH₃) reduce it.
Chlorophenyl Positional Isomers
- 4-(3-Chlorophenyl)-6-(furan-2-yl)pyrimidin-2-amine (CAS: 1354939-03-9)
- 4-(2,4-Dichlorophenyl)-6-phenylpyrimidin-2-amine
Antimicrobial Activity
Pyrimidines with electron-withdrawing substituents (Cl, Br, NO₂) consistently outperform those with electron-donating groups (Table 1):
| Compound | Substituents | Activity Against | Efficacy (% Inhibition) |
|---|---|---|---|
| Target Compound | 3,4-Cl₂, furan-2-yl | Not reported | – |
| Compound 25 | 4-Cl, 4-morpholinophenyl | S. aureus | High |
| Compound 24 | 4-F, 4-morpholinophenyl | beta-hemolytic Streptococcus | Pronounced |
Note: The dichlorophenyl group in the target compound is hypothesized to synergize with the furan ring for enhanced microbial membrane disruption .
Anticancer Potential
- 4-(2-Chlorophenyl)-6-(2,4-dichlorophenyl)pyrimidin-2-amine : Inhibited HOP-92 lung cancer cells at 10 µM .
- Indole-Pyrimidine Hybrids : Derivatives with chlorophenyl groups showed >85% inflammation inhibition in murine models .
The target compound’s dichlorophenyl moiety may similarly enhance cytotoxicity, though experimental validation is needed.
Q & A
Basic: What are the optimal synthetic routes for 4-(3,4-Dichlorophenyl)-6-(furan-2-yl)pyrimidin-2-amine, and how can purity be maximized?
Methodological Answer:
The synthesis typically involves multi-step reactions, including:
- Condensation reactions between halogenated intermediates (e.g., 2-bromo-4’-fluoroacetophenone analogs) and furan-containing precursors under controlled conditions .
- Use of Pd-based catalysts for cross-coupling reactions to attach the dichlorophenyl group to the pyrimidine core .
- Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency, while methanol/water mixtures improve crystallization .
- Purification : High-performance liquid chromatography (HPLC) or recrystallization in ethanol can achieve >95% purity. Monitor intermediates via TLC .
Basic: Which spectroscopic and crystallographic methods are critical for structural validation?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substituent positions (e.g., furan’s proton signals at δ 6.3–7.4 ppm; dichlorophenyl Cl groups influence chemical shifts) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., expected m/z ~350–360 for C14H9Cl2N3O) .
- X-ray Crystallography : Resolves bond angles and dihedral angles between the pyrimidine ring and substituents, critical for understanding planarity and intermolecular interactions .
Advanced: How can structure-activity relationship (SAR) studies be designed to explore biological activity?
Methodological Answer:
- Substituent variation : Synthesize analogs with modified groups (e.g., replacing furan with thiophene or varying Cl positions on the phenyl ring) .
- In vitro assays : Test against target enzymes (e.g., kinases) or pathogens. For example:
- Antimicrobial activity : Use broth microdilution assays (MIC values) against Gram-positive/negative bacteria .
- Anticancer screening : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) with IC50 calculations .
- Data analysis : Correlate electronic (Hammett constants) and steric parameters of substituents with bioactivity trends .
Advanced: What experimental strategies resolve contradictions in reported biological data?
Methodological Answer:
- Assay validation : Replicate studies using standardized protocols (e.g., CLSI guidelines for antimicrobial tests) to minimize variability .
- Purity verification : Re-test compounds with conflicting results using HPLC-MS to rule out impurities .
- Orthogonal assays : Confirm activity via multiple methods (e.g., enzymatic inhibition + cell-based assays) .
Advanced: How can environmental fate and degradation pathways be systematically studied?
Methodological Answer:
- Hydrolytic stability : Incubate the compound in buffers (pH 3–9) at 25–50°C; monitor degradation via LC-MS .
- Photodegradation : Expose to UV light (254–365 nm) in aqueous/organic solvents; identify byproducts using HRMS .
- Partitioning studies : Measure logP (octanol-water) to predict bioaccumulation potential .
Advanced: What computational approaches predict target binding modes?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., EGFR kinase). Focus on furan’s π-π stacking and Cl groups’ hydrophobic contacts .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .
Advanced: How does polymorphism affect bioactivity, and how can it be characterized?
Methodological Answer:
- Screening polymorphs : Recrystallize from solvents like acetonitrile, ethyl acetate, or DCM-hexane mixtures .
- Thermal analysis : Differential scanning calorimetry (DSC) identifies melting points and phase transitions .
- Bioactivity comparison : Test polymorphs in parallel assays (e.g., IC50 differences ≥2-fold suggest clinical relevance) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
